BenchChemオンラインストアへようこそ!

Avitinib maleate

EGFR T790M Kinase Inhibitor Chemical Scaffold

Avitinib maleate is a pyrrolopyrimidine-based, third-generation irreversible EGFR inhibitor with a unique dual-target profile that also potently inhibits BTK — a mechanism not achievable with pyrimidine-based alternatives like osimertinib. Its distinct pyrrolopyrimidine scaffold drives measurable differences in biochemical potency against EGFR T790M/L858R (IC50 0.18 nM) and selectivity over wild-type EGFR. This compound is the validated standard for T790M-positive NSCLC xenograft models (NCI-H1975), scaffold-based medicinal chemistry benchmarking, and resistance-generation studies. Choose avitinib maleate when scaffold-specific pharmacology and dual EGFR/BTK pathway interrogation are critical to experimental validity.

Molecular Formula C30H30FN7O6
Molecular Weight 603.6 g/mol
CAS No. 1557268-88-8
Cat. No. B605098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvitinib maleate
CAS1557268-88-8
SynonymsAvitinib maleate;  AC0010MA;  AC-0010MA;  AC 0010MA;  AC0010;  AC-0010;  AC 0010;  Abivertinib maleate
Molecular FormulaC30H30FN7O6
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyVRHPZWLHPIENFW-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avitinib Maleate (Abivertinib, AC0010) CAS 1557268-88-8 for EGFR Mutant Research: A Third-Generation Selective Irreversible Inhibitor with a Distinct Scaffold


Avitinib maleate, also known as Abivertinib or AC0010 maleate, is an orally bioavailable, third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) [1]. It is chemically defined as a pyrrolopyrimidine-based small molecule, which distinguishes it from the more common pyrimidine-based scaffolds seen in many other third-generation EGFR inhibitors [1]. Avitinib is designed to selectively target activating EGFR mutations and the T790M gatekeeper mutation, a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs, while largely sparing wild-type EGFR [2]. Beyond its anti-EGFR activity, avitinib also exhibits potent inhibition of Bruton's tyrosine kinase (BTK) , indicating a dual-target mechanism with potential applications beyond EGFR-driven oncology.

Why Generic Substitution Fails for Avitinib Maleate: Scaffold-Dependent Selectivity and Potency Differences Among Third-Generation EGFR Inhibitors


The class of third-generation EGFR inhibitors is not interchangeable; subtle but critical differences in chemical scaffold and molecular structure translate directly into divergent pharmacological profiles that impact both experimental outcomes and the validity of research conclusions [1]. Avitinib maleate is built on a distinct pyrrolopyrimidine core, unlike the pyrimidine-based structures of osimertinib or rociletinib [1]. This fundamental structural divergence leads to measurable differences in biochemical potency against specific EGFR mutants, the magnitude of selectivity over wild-type EGFR, and cellular activity in clinically relevant cell lines [1]. Furthermore, avitinib possesses a unique dual-target profile as both an EGFR and BTK inhibitor, a characteristic not shared by its closest structural analogs . Therefore, substituting avitinib maleate with another 'third-generation EGFR inhibitor' without accounting for these specific, quantifiable differences can lead to irreproducible data and flawed mechanistic interpretations in both preclinical research and assay development. The evidence below quantifies these critical differentiation points.

Quantitative Differentiation of Avitinib Maleate: A Comparative Evidence Guide for Scientific Selection


Avitinib Maleate vs. Osimertinib and Rociletinib: A Pyrrolopyrimidine Core Scaffold Distinguishes It from Common Pyrimidine-Based Third-Generation EGFR Inhibitors

Avitinib maleate is built on a pyrrolopyrimidine core scaffold. This is a key structural differentiator from the more common pyrimidine-based third-generation EGFR inhibitors, such as osimertinib (AZD9291) and rociletinib (CO-1686) [1]. This fundamental difference in the molecular backbone is associated with distinct binding interactions and selectivity profiles that are not achievable with pyrimidine-based scaffolds [2].

EGFR T790M Kinase Inhibitor Chemical Scaffold Structural Biology

Avitinib Maleate Demonstrates Sub-Nanomolar Biochemical Potency Against EGFR L858R/T790M with a 43-Fold Selectivity Window Over Wild-Type EGFR

In cell-free enzymatic assays, avitinib maleate potently inhibits the EGFR L858R/T790M double mutant with an IC50 of 0.18 nM [1]. Against wild-type EGFR, its IC50 is 7.68 nM, yielding a 43-fold selectivity window for the clinically relevant mutant [1]. This biochemical selectivity is a core design feature of third-generation inhibitors and is crucial for minimizing wild-type EGFR-driven toxicities.

EGFR T790M Kinase Assay Selectivity Biochemical Potency

Avitinib Maleate Displays up to 298-Fold Cellular Selectivity for Mutant EGFR Over Wild-Type, Demonstrating Superior Selectivity to Some Comparators

In cellular assays, the functional selectivity of avitinib maleate is more pronounced. It inhibits mutant EGFR phosphorylation in NCI-H1975 cells (which harbor the L858R/T790M mutation) with an IC50 of 7.3 nM [1]. In contrast, its IC50 for inhibiting wild-type EGFR phosphorylation in A431 cells is 842 nM, resulting in a 115-fold cellular selectivity window [1]. This window expands to 298-fold in the NIH/3T3_TC32T8 cell line, which also expresses the double mutant (IC50 = 2.8 nM) [1].

EGFR T790M Cellular Selectivity NCI-H1975 Cancer Cell Lines

Avitinib (AC0010) Demonstrates Clinical Efficacy in EGFR T790M-Positive NSCLC Patients, Achieving a 56.3% Objective Response Rate and 8.3-Month Median PFS

A Phase I, open-label, multicenter study (NCT02330367) evaluated avitinib (AC0010) in 16 NSCLC patients with confirmed EGFR T790M mutation [1]. The study reported a partial response (PR) rate of 56.3% (9 out of 16 patients) and a stable disease (SD) rate of 37.5% (6 out of 16 patients) [1]. The median progression-free survival (PFS) was 253 days (approximately 8.3 months) [1].

NSCLC T790M Clinical Trial Phase I Efficacy

Avitinib Maleate is a Dual EGFR/BTK Inhibitor, Offering a Distinct Mechanism of Action Not Shared by Other Third-Generation EGFR Inhibitors

In addition to its potent inhibition of mutant EGFR, avitinib maleate is also a documented inhibitor of Bruton's tyrosine kinase (BTK) . It inhibits BTK phosphorylation and induces apoptosis in mantle cell lymphoma models . This dual inhibitory activity against both EGFR and BTK is a unique feature not found in other third-generation EGFR TKIs like osimertinib, almonertinib, or lazertinib.

EGFR BTK Dual Inhibitor Kinase Profiling Mechanism of Action

Avitinib Maleate's Weak Blood-Brain Barrier Penetration May Be a Differentiating Characteristic for Peripheral vs. CNS Disease Models

A clinical pharmacokinetic analysis from the Phase I study (NCT02330367) showed that avitinib has a very low blood-brain barrier (BBB) penetration rate. In six patients with brain metastases, the concentration of avitinib in the cerebrospinal fluid (CSF) was only 0.046% to 0.146% of that in the plasma [1].

Blood-Brain Barrier CNS Penetration Pharmacokinetics Brain Metastases

Optimal Research and Industrial Applications for Avitinib Maleate Based on Its Unique Differentiated Profile


Preclinical Efficacy Studies in Subcutaneous Xenograft Models of T790M-Positive NSCLC

Avitinib maleate is an excellent tool compound for evaluating in vivo efficacy in standard subcutaneous xenograft models using T790M-positive NSCLC cell lines like NCI-H1975. Its robust biochemical and cellular selectivity for the T790M mutant [1] and its demonstrated clinical activity [2] validate its use in these models. Its low CNS penetration is not a limitation in this peripheral tumor setting and may even simplify pharmacokinetic/pharmacodynamic (PK/PD) modeling by reducing the volume of distribution and eliminating the confounding factor of brain exposure [3].

Investigating Dual EGFR and BTK Inhibition in Hematological Malignancy Models

The unique dual inhibitory activity of avitinib maleate against both mutant EGFR and BTK makes it a specific research tool for studying cancers where both pathways may be active, such as certain B-cell lymphomas . It can be used in in vitro and in vivo models to probe the functional consequences of simultaneous EGFR and BTK blockade, a mechanism of action that cannot be studied using any other third-generation EGFR inhibitor alone .

Structure-Activity Relationship (SAR) Studies for Pyrrolopyrimidine-Based Kinase Inhibitors

As a leading pyrrolopyrimidine-based EGFR inhibitor, avitinib maleate serves as an essential reference standard and starting point for medicinal chemistry efforts focused on this distinct scaffold [1]. Its well-characterized potency and selectivity profile provides a benchmark for evaluating new derivatives aimed at improving potency, selectivity, or overcoming resistance mutations. This is a valuable application not met by the more common pyrimidine-based inhibitors like osimertinib [1].

In Vitro Resistance Modeling to Study Mechanisms of Escape from Third-Generation EGFR Inhibition

Avitinib maleate can be used to generate resistant cell lines in vitro by chronic exposure of T790M-positive cells (e.g., NCI-H1975) to escalating concentrations of the compound. This model system allows researchers to identify secondary resistance mutations or bypass pathway activation that emerge under the selective pressure of a pyrrolopyrimidine-based inhibitor [1]. Comparing resistance mechanisms generated by avitinib with those from pyrimidine-based inhibitors (e.g., osimertinib) can reveal scaffold-specific pathways of acquired resistance, informing the development of next-generation therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avitinib maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.